Cas no 934495-35-9 (2-Bromo-1-ethoxy-4-trifluoromethyl-benzene)

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene is a halogenated aromatic compound featuring a bromo substituent at the 2-position, an ethoxy group at the 1-position, and a trifluoromethyl group at the 4-position of the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Negishi couplings. The presence of the electron-withdrawing trifluoromethyl group enhances its utility in the preparation of fluorinated pharmaceuticals, agrochemicals, and advanced materials. Its stability and well-defined reactivity profile allow for precise functionalization, enabling the construction of complex molecules. The compound is typically handled under inert conditions to preserve its integrity.
2-Bromo-1-ethoxy-4-trifluoromethyl-benzene structure
934495-35-9 structure
Product Name:2-Bromo-1-ethoxy-4-trifluoromethyl-benzene
CAS No:934495-35-9
MF:C9H8BrF3O
MW:269.058432579041
CID:999779
PubChem ID:45158670
Update Time:2025-06-08

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene
    • 2-bromo-1-ethoxy-4-(trifluoromethyl)benzene
    • 2-Bromo-1-ethoxy-4-trifluoromethylbenzene
    • MFCD11036038
    • SCHEMBL1440131
    • A1-17241
    • E90384
    • CS-0191864
    • 934495-35-9
    • DTXSID60669637
    • Inchi: 1S/C9H8BrF3O/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,2H2,1H3
    • InChI Key: QMHCHJWJKGDLLF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(F)(F)F)C=CC=1OCC

Computed Properties

  • Exact Mass: 267.97100
  • Monoisotopic Mass: 267.97106g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • PSA: 9.23000
  • LogP: 3.86660

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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Additional information on 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

Recent Advances in the Application of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (CAS: 934495-35-9) in Chemical and Pharmaceutical Research

The compound 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (CAS: 934495-35-9) has recently garnered significant attention in the field of chemical and pharmaceutical research due to its versatile applications in organic synthesis and drug development. This halogenated aromatic compound, characterized by its bromo and trifluoromethyl substituents, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have highlighted its role in the construction of complex pharmacophores, particularly in the development of novel antiviral and anticancer agents.

One of the most notable advancements involves the use of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the efficient introduction of the trifluoromethylphenyl moiety into target molecules, a feature highly sought after in medicinal chemistry due to the enhanced metabolic stability and bioavailability imparted by the trifluoromethyl group. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in synthesizing potent inhibitors of the SARS-CoV-2 main protease, showcasing its potential in addressing emerging viral threats.

Further research has explored the compound's application in the synthesis of fluorinated analogs of known drugs. The trifluoromethyl group's unique electronic and steric properties often lead to improved binding affinity and selectivity for target proteins. For instance, a recent publication in Bioorganic & Medicinal Chemistry Letters detailed the use of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene to develop fluorinated derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs), which exhibited reduced gastrointestinal toxicity while maintaining efficacy.

In addition to its pharmaceutical applications, 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene has found use in materials science, particularly in the development of liquid crystals and organic semiconductors. The compound's ability to modulate electronic properties through its substituents makes it a valuable building block for advanced materials. A 2022 study in Advanced Materials highlighted its incorporation into donor-acceptor systems for organic photovoltaic devices, demonstrating improved power conversion efficiencies.

Despite these promising developments, challenges remain in the large-scale production and purification of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene. Recent efforts have focused on optimizing synthetic routes to improve yield and reduce environmental impact. Green chemistry approaches, including catalytic bromination methods and solvent-free reactions, are being investigated to address these concerns. The compound's stability under various conditions and its compatibility with diverse reaction protocols continue to make it a subject of active research in both academic and industrial settings.

Looking forward, the unique properties of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene position it as a critical tool in the development of next-generation therapeutics and functional materials. Ongoing research is expected to uncover new applications, particularly in targeted drug delivery systems and precision medicine. As synthetic methodologies advance and our understanding of structure-activity relationships deepens, this compound is likely to play an increasingly important role in addressing complex challenges in human health and technology.

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